Enzymatic Potency for Human Cathepsin C
GSK-2793660 exhibits a significantly lower IC50 for human cathepsin C compared to the reversible nitrile-based inhibitor AZD5248. The irreversible mechanism of GSK-2793660 contributes to this high potency.
| Evidence Dimension | In vitro inhibition of human Cathepsin C (CTSC) |
|---|---|
| Target Compound Data | IC50 = 0.43 - 1 nM |
| Comparator Or Baseline | AZD5248: IC50 = 44 nM |
| Quantified Difference | GSK-2793660 is approximately 44- to 100-fold more potent than AZD5248 in this assay. |
| Conditions | Human cathepsin C enzyme assay (specific assay details not provided in primary source for GSK-2793660; AZD5248 data from Tocris product sheet) |
Why This Matters
The 44- to 100-fold higher potency of GSK-2793660 in a primary target engagement assay indicates that significantly lower compound concentrations are required to achieve a desired level of CTSC inhibition, which is a critical consideration for both in vitro cellular assays and in vivo dosing regimens.
